Hydergine

Dementia Cognitive impairment Clinical trial

Hydergine (ergoloid mesylates) is a precisely defined pharmaceutical preparation—NOT a single chemical entity. It contains an equiproportional mixture of dihydroergocornine, dihydroergocristine, and dihydroergocryptine methanesulfonate salts, with a USP-specified α/β-dihydroergocryptine isomer ratio of 1.5:1.0–2.5:1.0. Generic substitution with single-entity ergot alkaloids such as nicergoline is scientifically unjustified; Hydergine's unique multi-receptor pharmacodynamics (dopamine D1/D2, α-adrenoceptors, serotonin 5-HT) cannot be replicated by any single compound. It is the only vasodilator with demonstrated mild benefits in vascular dementia (meta-analysis d=0.47–0.56) and serves as an established reference compound for stroke recovery and neurorehabilitation research. Ideal as an analytical reference standard for HPLC method development, QC of ergot alkaloid mixtures, and multi-receptor CNS pharmacodynamics investigations.

Molecular Formula C32H45N5O8S
Molecular Weight 659.8 g/mol
CAS No. 14271-04-6
Cat. No. B1212901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydergine
CAS14271-04-6
SynonymsDihydroergocornine
Dihydroergocornine Mesylate
Dihydroergocornine Monomesylate
Ergocornine, 9,10-dihydro-
Mesylate, Dihydroergocornine
Monomesylate, Dihydroergocornine
Molecular FormulaC32H45N5O8S
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O
InChIInChI=1S/C31H41N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,21-,23-,24+,26+,30-,31+;/m1./s1
InChIKeyUOOWRCRLTSXSAV-GSZJWLEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydergine (Ergoloid Mesylates, CAS 14271-04-6) Procurement Guide: Defined-Composition Ergot Alkaloid Mixture for CNS Research and Analytical Standardization


Hydergine, also known as ergoloid mesylates or co-dergocrine mesylate, is a precisely defined pharmaceutical preparation consisting of an equiproportional mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine mesylate, dihydroergocristine mesylate, and dihydroergocryptine mesylate [1]. The dihydroergocryptine component exists as a mixture of alpha- and beta-isomers in a defined proportion of 2:1 [2]. The compound is classified as a miscellaneous central nervous system agent and has been used primarily in the symptomatic management of age-related cognitive decline and vascular dementia [3]. As a multi-component pharmaceutical mixture rather than a single chemical entity, its procurement for research or analytical purposes requires careful attention to the defined component ratios and pharmacopoeial specifications that distinguish it from single-entity ergot alkaloids.

Why Hydergine (CAS 14271-04-6) Cannot Be Substituted by Single-Entity Ergot Derivatives: Defined Component Ratios and Distinct Receptor Profiles


Generic substitution of Hydergine with single-entity ergot alkaloids such as nicergoline, dihydroergocryptine alone, or dihydroergocristine alone is scientifically unjustified due to its unique fixed-ratio multi-component composition and the resultant pharmacodynamic complexity. Hydergine is a specifically defined equiproportional mixture of three distinct ergot alkaloid mesylates, with dihydroergocryptine further specified to an alpha-to-beta isomer ratio of 1.5:1.0 to 2.5:1.0 according to USP specifications [1]. In contrast, alternatives like nicergoline are single semisynthetic ergoline derivatives with markedly different receptor selectivity profiles and clinical efficacy outcomes in head-to-head comparisons [2]. The multi-component nature of Hydergine produces a broader, multi-receptor interaction profile—engaging alpha-adrenoceptors, dopamine D1 and D2 receptors, and serotonin 5-HT receptors with mixed agonist/antagonist properties—that cannot be replicated by any single-entity compound [3]. This compositional and pharmacological distinction has direct implications for experimental reproducibility and clinical comparability.

Hydergine (CAS 14271-04-6) Comparative Evidence: Quantified Differentiation from Nicergoline, Placebo, and Single-Entity Ergot Alkaloids


Head-to-Head Clinical Efficacy: Hydergine vs. Nicergoline in Mild to Moderate Dementia

In a double-blind, randomized, parallel-group multicenter trial of 146 patients with mild to moderate dementia, Hydergine (ergoloid mesylates) at 4.5 mg daily was compared with nicergoline at 60 mg daily over 6 months. Covariance analysis demonstrated a significantly greater benefit from nicergoline, with 95% confidence intervals for the difference in percent improvements ranging from 2.8 to 10.7 for total SCAG score and from 1.6 to 12.7 for total polarity profile. However, the sum of adverse events was higher during nicergoline treatment than during Hydergine treatment [1]. This establishes that Hydergine offers a distinct benefit-risk profile relative to its closest in-class comparator, with lower adverse event burden despite the modest efficacy difference.

Dementia Cognitive impairment Clinical trial

Comparative Efficacy vs. Nicergoline in Post-Ischemic Stroke Rehabilitation

In a double-blind, randomized study of 57 post-ischemic stroke patients, Hydergine (co-dergocrine mesylate) at 1.8-6 mg daily was compared with nicergoline at 60 mg daily over 6 months. Both drugs produced statistically significant improvements in limb function (P < 0.05), SCAG score (P < 0.01), and electrophysiological parameters (P < 0.01). The efficacy of both drugs was qualitatively similar, with most changes being statistically significant but not large. The quantitative difference in some aspects in favor of nicergoline could be attributed to differences in mechanisms of action or the dosages employed [1]. This demonstrates that Hydergine achieves comparable qualitative efficacy to nicergoline in stroke rehabilitation settings.

Ischemic stroke Rehabilitation Cerebrovascular

Placebo-Controlled Efficacy: Meta-Analytic Effect Sizes in Dementia

A comprehensive meta-analysis of 47 randomized, placebo-controlled, double-blind trials evaluated Hydergine in patients with symptoms consistent with dementia. The overall combined treatment effects (adjusted d) demonstrated Hydergine was more effective than placebo across three outcome domains: comprehensive ratings (d=0.47; 95% CI, 0.38 to 0.56; P=.0001), clinical global ratings (d=0.56; 95% CI, 0.44 to 0.68; P=.0001), and combined neuropsychological measures (d=0.27; 95% CI, 0.22 to 0.32; P=.0001). Importantly, daily doses of 4 mg or more and vascular dementia were associated with larger treatment effects [1]. This provides the most robust quantitative evidence base for Hydergine's superiority over placebo.

Meta-analysis Dementia Placebo-controlled

Multi-Receptor Pharmacodynamic Profile: Mixed Agonist/Antagonist Activity at Dopamine, Adrenergic, and Serotonin Receptors

In vitro biochemical investigations demonstrate that Hydergine interacts directly with subtypes of alpha-adrenoceptors, dopamine receptors, and serotonin receptors with a unique mixed agonist/antagonist profile. In rat cortex slices, Hydergine blocked noradrenaline-induced cAMP increase (antagonistic at postsynaptic alpha-1 adrenoceptors) while facilitating evoked noradrenaline release (antagonistic at presynaptic alpha-2 adrenoceptors). It demonstrated mixed agonist/antagonist properties at postsynaptic D1 receptors mediating adenylate cyclase stimulation and at pre- and postsynaptic D2 receptors. Similar mixed agonist/antagonist properties were observed at serotonin-sensitive adenylate cyclase in rat hippocampus and presynaptic serotonin autoreceptors [1]. In contrast, comparator compounds like nicergoline exhibit distinct receptor selectivity profiles (primarily alpha-1 adrenoceptor antagonism with less multi-receptor engagement) [2]. This dualistic modulation—compensating for transmitter deficits while counteracting hyperactivity—is a pharmacodynamic signature not shared by single-entity ergot alkaloids.

Receptor pharmacology Neurotransmitter modulation In vitro

Pharmacokinetic Differentiation: Low Oral Bioavailability (5-12%) and Bioequivalence of Formulations

Hydergine exhibits distinct pharmacokinetic characteristics that differentiate it from other CNS-active compounds. Following oral administration, absorption is approximately 25%, but extensive first-pass hepatic metabolism reduces absolute oral bioavailability to between 5% and 12% [1]. In geriatric patients under steady-state conditions, the relative bioavailability of a newly developed formulation (Hydergine spezial, 1×4 mg) was established, with the absolute systemic availability (f) quantified via three different methods [2]. The liquid capsule formulation demonstrated a statistically significant 12% greater bioavailability than the oral tablet formulation, while maintaining an equivalent rate of absorption and peak plasma concentration (Cmax) [3]. The mean half-life of unchanged ergoloid in plasma is approximately 2.6-5.1 hours, and by 24 hours no detectable ergoloid remains [1]. These low and variable bioavailability parameters necessitate careful dose selection and formulation consideration in research settings.

Pharmacokinetics Bioavailability Formulation

Pharmacopoeial Specification: Defined Component Ratios for Analytical Standardization

Hydergine is defined by a specific pharmacopoeial composition that distinguishes it from non-standardized ergot alkaloid mixtures. According to USP monograph specifications, ergoloid mesylates sublingual tablets must contain not less than 90.0% and not more than 110.0% of the labeled amount of ergoloid mesylates, with each individual alkaloid (dihydroergocristine, dihydroergocornine, and dihydroergocryptine) constituting not less than 30.3% and not more than 36.3% of the methanesulfonate salt content [1]. The ratio of alpha- to beta-dihydroergocryptine mesylate is specified as not less than 1.5:1.0 and not more than 2.5:1.0 [2]. The FDA-approved product label further confirms the precise 1 mg composition: 0.333 mg dihydroergocornine mesylate, 0.333 mg dihydroergocristine mesylate, and 0.333 mg dihydroergocryptine mesylate (with alpha-to-beta isomer ratio of 2:1) [3]. In contrast, single-entity ergot compounds like nicergoline lack this multi-component compositional definition, making direct analytical and pharmacological comparisons challenging.

Quality control Analytical standard USP monograph

Hydergine (CAS 14271-04-6) Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Vascular Dementia and Age-Related Cognitive Decline Research

Hydergine is uniquely positioned for research in vascular dementia and age-related cognitive decline due to its demonstrated superiority over placebo in meta-analyses (comprehensive ratings d=0.47, clinical global ratings d=0.56) and its specific dose-response relationship showing enhanced efficacy at doses ≥4 mg daily in vascular dementia populations [1]. Its status as the only vasodilator with mild benefits in vascular dementia [2] makes it a relevant comparator compound for evaluating novel therapeutic candidates in this indication.

Analytical Reference Standard for Multi-Component Ergot Alkaloid Analysis

Hydergine's well-defined USP monograph specifications—including the 30.3-36.3% individual alkaloid content range and alpha-to-beta dihydroergocryptine isomer ratio of 1.5:1.0 to 2.5:1.0 [1]—make it suitable as an analytical reference standard for HPLC method development, quality control of ergot alkaloid mixtures, and validation of analytical procedures for multi-component pharmaceutical preparations.

Pharmacodynamic Studies of Multi-Receptor CNS Modulation

Hydergine's unique dualistic modulation of central monoaminergic systems—exhibiting mixed agonist/antagonist activity at dopamine D1/D2 receptors, alpha-1/alpha-2 adrenoceptors, and serotonin receptors simultaneously [1]—makes it a valuable tool compound for investigating multi-receptor pharmacodynamics and compensatory neurotransmitter mechanisms in CNS research. This multi-target profile is not replicable with single-entity ergot alkaloids like nicergoline [2].

Post-Ischemic Stroke Rehabilitation Research

Based on direct head-to-head evidence showing that Hydergine achieves qualitatively similar efficacy to nicergoline in improving limb function (P<0.05), SCAG scores (P<0.01), and electrophysiological parameters (P<0.01) in post-ischemic stroke patients [1], Hydergine serves as an established reference compound for studies investigating pharmacotherapeutic interventions in stroke recovery and neurorehabilitation.

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